- Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids, Tetrahedron, 2007, 63(3), 682-689
Cas no 91-02-1 (2-benzoylpyridine)
2-benzoylpyridine Chemical and Physical Properties
Names and Identifiers
-
- Phenyl(pyridin-2-yl)methanone
- 2-Benzoylpyridine
- Phenyl 2-Pyridyl Ketone
- 2-benzoyl-pyridin
- 2-benzoyl-pyridine
- 2-pyridylphenylketone
- BENZOYLPYRIDINE
- ketone,phenyl2-pyridyl
- phenyl pyridyl ketone
- Pyridine,2-benzoyl
- pyridyl phenyl ketone
- Phenyl-2-pyridyl ketone
- phenyl(2-pyridyl)methanone
- SY048296
- phenyl-2-pyridylketon
- InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
- SR-01000597210-1
- MFCD00006300
- IZ1TTI0X5O
- HMS1648H07
- WLN: T6NJ BVR
- Pyridine, 2-benzoyl-
- KETONE, PHENYL 2-PYRIDYL
- CS-T-05303
- LS-87347
- STK397395
- BRN 0120283
- CHEMBL1328115
- Methanone, phenyl-2-pyridinyl-
- SMR000312172
- 2-Pyridyl phenyl ketone
- UNII-IZ1TTI0X5O
- HMS2600E12
- DTXSID7059016
- F0850-6779
- Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
- NSC 20887
- 5-21-08-00566 (Beilstein Handbook Reference)
- AMY32519
- A843701
- E77028
- Q63393150
- AKOS000118815
- NSC-20887
- PHENYL-2-PYRIDINYLMETHANONE
- NSC20887
- AC-11818
- SR-01000597210
- W-100318
- 2-Benzoylpyridine;phenyl 2-pyridyl ketone
- EU-0066598
- B0304
- 91-02-1
- Phenyl(2-pyridinyl)methanone #
- NCGC00245935-01
- EN300-19493
- AI3-52531
- MLS000682815
- 2-Benzoylpyridine, >=99%
- 2-benzoyl pyridine
- 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
- CS-W022932
- Z104474012
- SCHEMBL398165
- Phenyl-pyridin-2-yl-methanone
- 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
- phenyl-2-pyridylketone
- 2-BENZOYLPYRIDINE [USP IMPURITY]
- FT-0611296
- AC-907/25014299
- PS-3379
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-
- Doxylamine Hydrogen Succinate Impurity D
- Phenyl(2-pyridinyl)methanone
- EINECS 202-034-3
- Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)
- Phenyl-2-pyridinylmethanone (ACI)
- 1-(Pyridin-2′-yl)-phenylmethanone
- 2′-Benzoylpyridine
- phenyl-2-pyridinyl-methanon
- AKOS B022444
- AKOS 94378
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)
- 2-Benzoylpyridine,99%
- 2-benzoylpyridine
-
- MDL: MFCD00006300
- Inchi: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
- InChI Key: GCSHUYKULREZSJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1C=CC=CN=1
- BRN: 120283
Computed Properties
- Exact Mass: 183.06800
- Monoisotopic Mass: 183.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 30
Experimental Properties
- Color/Form: Powder
- Density: 1,556 g/cm3
- Melting Point: 42.0 to 46.0 deg-C
- Boiling Point: 317 °C(lit.)
- Flash Point: Fahrenheit: 302 ° f
Celsius: 150 ° c - Refractive Index: 1.5880 (estimate)
- Solubility: Soluble in chloroform (a little) \ methanol (a little)
- Water Partition Coefficient: Insoluble
- PSA: 29.96000
- LogP: 2.31260
- Solubility: Soluble in chloroform, insoluble in water.
- pka: 2.90±0.10(Predicted)
2-benzoylpyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:OB6400000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
2-benzoylpyridine Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-benzoylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B14000-25G |
2-benzoylpyridine |
91-02-1 | 25g |
¥286.09 | 2023-11-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B14000-100G |
2-benzoylpyridine |
91-02-1 | 100g |
¥857.92 | 2023-11-14 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-100g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 100g |
¥795.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-500g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 500g |
¥2770.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-25g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 25g |
¥235.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BS539-25g |
2-benzoylpyridine |
91-02-1 | 99% | 25g |
¥183.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BS539-5g |
2-benzoylpyridine |
91-02-1 | 99% | 5g |
¥61.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830594-100g |
2-Benzoylpyridine |
91-02-1 | 99% | 100g |
637.00 | 2021-05-17 | |
| Matrix Scientific | 107269-1g |
2-Benzoylpyridine, 97% |
91-02-1 | 97% | 1g |
$517.00 | 2023-09-08 | |
| Matrix Scientific | 107269-2g |
2-Benzoylpyridine, 97% |
91-02-1 | 97% | 2g |
$739.00 | 2023-09-08 |
2-benzoylpyridine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
- Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-Functionalization, Advanced Synthesis & Catalysis, 2017, 359(18), 3226-3236
Production Method 3
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
- A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide, Tetrahedron Letters, 2006, 47(11), 1695-1698
Production Method 4
- Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditions, Indian Journal of Chemistry, 2003, (1), 195-198
Production Method 5
- Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen Peroxide, ChemistrySelect, 2019, 4(29), 8477-8481
Production Method 6
- Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditions, Phosphorus, 2000, 167, 71-79
Production Method 7
- Organic reactions under solid-state conditions, Molecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387
Production Method 8
- Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromate, Phosphorus, 2000, 164, 145-151
Production Method 9
- Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex, Chemical Communications (Cambridge, 2014, 50(59), 7941-7944
Production Method 10
- A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanation, Journal of Heterocyclic Chemistry, 1987, 24(4), 1061-5
Production Method 11
- Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst, ACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537
Production Method 12
- Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation Activity, Inorganic Chemistry, 2022, 61(2), 923-930
Production Method 13
Production Method 14
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
- A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides, Journal of Organic Chemistry, 2016, 81(8), 3447-3456
Production Method 15
- Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidation, Organometallics, 2014, 33(7), 1665-1671
Production Method 16
- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978
Production Method 17
- Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcohols, Tetrahedron Letters, 2008, 49(36), 5336-5338
Production Method 18
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
Production Method 19
- Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditions, Synthetic Communications, 2000, 30(21), 3855-3864
2-benzoylpyridine Raw materials
- Phenylboronic acid
- a-Phenyl-a-(2-pyridyl)acetonitrile
- 2-Iodopyridine
- Benzoic acid
- 2-Bromopyridine
- 2-Benzylpyridine
- Phenyl(pyridin-2-yl)methanol
- Methanone, phenyl-2-pyridinyl-, phenylhydrazone
- Methanone, (1-oxido-2-pyridinyl)phenyl-
2-benzoylpyridine Preparation Products
2-benzoylpyridine Suppliers
2-benzoylpyridine Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-benzoylpyridine
2-Benzoylpyridine (CAS No. 91-02-1): Properties, Applications, and Market Insights
2-Benzoylpyridine (CAS No. 91-02-1) is an important organic compound widely used in pharmaceuticals, agrochemicals, and material science. This aromatic ketone, also known as phenyl 2-pyridyl ketone, features a pyridine ring bonded to a benzoyl group, making it a versatile intermediate in synthetic chemistry. Researchers and industries value 2-benzoylpyridine for its unique reactivity and role in constructing complex molecular architectures.
The chemical properties of 2-benzoylpyridine include a molecular formula of C12H9NO and a molecular weight of 183.21 g/mol. It typically appears as a pale yellow to white crystalline solid with a melting point ranging between 48-52°C. The compound's solubility profile shows good dissolution in organic solvents like ethanol, acetone, and chloroform, while being sparingly soluble in water. These characteristics make 2-benzoylpyridine 91-02-1 particularly useful in various organic synthesis applications.
In pharmaceutical research, 2-benzoylpyridine derivatives have gained significant attention due to their potential biological activities. Recent studies explore their use as building blocks for drug candidates targeting neurological disorders and inflammatory conditions. The compound's ability to serve as a ligand in metal complex formation has also sparked interest in medicinal chemistry, particularly in developing novel therapeutic agents. This aligns with current trends in AI-driven drug discovery, where researchers increasingly search for "heterocyclic compounds for CNS drugs" or "pyridine derivatives in medicine."
The material science sector utilizes 2-benzoylpyridine as a precursor for advanced materials. Its incorporation into polymers and coordination complexes contributes to the development of luminescent materials and organic electronic components. With growing interest in "organic semiconductors" and "smart materials," this compound finds relevance in cutting-edge research areas like flexible electronics and energy storage solutions.
From a commercial perspective, the market for 2-benzoylpyridine shows steady growth, driven by demand from pharmaceutical and specialty chemical industries. Suppliers frequently list this compound under search terms like "high purity 2-benzoylpyridine" or "91-02-1 for research use." Quality specifications typically emphasize purity levels (≥98%) and proper storage conditions to maintain stability. Current market analyses suggest increasing procurement inquiries from Asia-Pacific regions, particularly for application development in life sciences.
Environmental and safety considerations for 2-benzoylpyridine 91-02-1 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during handling. Disposal should comply with local regulations for organic compounds, reflecting the growing industry focus on "green chemistry practices" and "sustainable chemical management."
Analytical characterization of 2-benzoylpyridine typically involves techniques like GC-MS, HPLC, and NMR spectroscopy. These methods verify purity and identity, addressing common purchaser concerns about "quality control for research chemicals." The compound's distinct spectroscopic signatures, particularly in 1H NMR (δ 7.2-8.8 ppm for aromatic protons), serve as important identification markers for researchers.
Recent synthetic methodology developments have improved access to 2-benzoylpyridine derivatives, with novel catalytic approaches appearing in literature. These advancements respond to the chemical community's search for "efficient pyridine functionalization methods" and "transition metal-catalyzed C-H activation." Such innovations continue to expand the compound's utility in both academic and industrial settings.
Looking forward, 2-benzoylpyridine (CAS 91-02-1) maintains its position as a valuable chemical building block. Its applications in drug discovery pipelines and advanced material development ensure ongoing relevance. For researchers and procurement specialists, understanding this compound's properties and market availability remains crucial for project planning and chemical sourcing strategies in various scientific disciplines.
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